Cas no 1306604-40-9 (Imidazo1,2-apyridin-6-amine, hydrochloride)
Imidazo1,2-apyridin-6-amine, hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-a]pyridin-6-amine hydrochloride
- QC-8741
- DTXSID60705488
- Imidazo[1,2-a]pyridin-6-amine HCl
- AKOS022172069
- Imidazo[1,2-a]pyridin-6-amine--hydrogen chloride (1/1)
- MFCD09832220
- Imidazo[1,2-a]pyridin-6-aminehydrochloride
- Imidazo[1,2-a]pyridin-6-ylamine hydrochloride
- 1306604-40-9
- Z1235951207
- CS-0208990
- EN300-75568
- G10521
- Imidazo[1,2-a]pyridin-6-amine, HCl
- Imidazo[1,2-a]pyridin-6-amine, hydrochloride (1:1)
- Imidazo[1,2-a]pyridin-6-ylamine HCl
- imidazo[1,2-a]pyridin-6-amine;hydrochloride
- Imidazo1,2-apyridin-6-amine, hydrochloride
-
- MDL: MFCD09832220
- Inchi: 1S/C7H7N3.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H,8H2;1H
- InChI Key: NCEBWAUIRSROFP-UHFFFAOYSA-N
- SMILES: Cl.N12C=CN=C1C=CC(=C2)N
Computed Properties
- Exact Mass: 169.04100
- Monoisotopic Mass: 169.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.3Ų
Experimental Properties
- PSA: 43.32000
- LogP: 2.29970
Imidazo1,2-apyridin-6-amine, hydrochloride Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Imidazo1,2-apyridin-6-amine, hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029181219-10g |
Imidazo[1,2-a]pyridin-6-amine hydrochloride |
1306604-40-9 | 95% | 10g |
618.00 USD | 2021-06-01 | |
| Chemenu | CM151109-5g |
imidazo[1,2-a]pyridin-6-amine hydrochloride |
1306604-40-9 | 95% | 5g |
$329 | 2021-08-05 | |
| Chemenu | CM151109-10g |
imidazo[1,2-a]pyridin-6-amine hydrochloride |
1306604-40-9 | 95% | 10g |
$578 | 2021-08-05 | |
| TRC | I387533-100mg |
Imidazo[1,2-a]pyridin-6-amine, hydrochloride |
1306604-40-9 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | I387533-250mg |
Imidazo[1,2-a]pyridin-6-amine, hydrochloride |
1306604-40-9 | 250mg |
$92.00 | 2023-05-18 | ||
| TRC | I387533-500mg |
Imidazo[1,2-a]pyridin-6-amine, hydrochloride |
1306604-40-9 | 500mg |
$144.00 | 2023-05-18 | ||
| TRC | I387533-1g |
Imidazo[1,2-a]pyridin-6-amine, hydrochloride |
1306604-40-9 | 1g |
$201.00 | 2023-05-18 | ||
| Ambeed | A371110-10g |
Imidazo[1,2-a]pyridin-6-amine hydrochloride |
1306604-40-9 | 97% | 10g |
$787.0 | 2024-04-24 | |
| Chemenu | CM151109-5g |
imidazo[1,2-a]pyridin-6-amine hydrochloride |
1306604-40-9 | 95% | 5g |
$414 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279660-1g |
Imidazo[1,2-a]pyridin-6-amine, HCl |
1306604-40-9 | 97% | 1g |
¥1328.00 | 2024-08-09 |
Imidazo1,2-apyridin-6-amine, hydrochloride Suppliers
Imidazo1,2-apyridin-6-amine, hydrochloride Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Additional information on Imidazo1,2-apyridin-6-amine, hydrochloride
Imidazo1,2-apyridin-6-amine, hydrochloride (CAS No. 1306604-40-9): A Comprehensive Overview
Imidazo1,2-apyridin-6-amine, hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1306604-40-9, is a significant compound in the realm of pharmaceutical research and development. This compound belongs to the class of heterocyclic amines, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug design.
The structural framework of Imidazo1,2-apyridin-6-amine, hydrochloride consists of an imidazo[1,2-a]pyridine core, which is a fused bicyclic system incorporating an imidazole ring and a pyridine ring. This unique structural motif is pivotal in conferring specific pharmacological properties to the compound. The presence of an amine group at the 6-position of the imidazo[1,2-a]pyridine scaffold allows for further functionalization, enabling the synthesis of a wide array of derivatives with tailored biological activities.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. Imidazo1,2-apyridin-6-amine, hydrochloride has emerged as a promising candidate in this context. Its ability to interact with multiple biological targets has sparked interest in its potential applications in oncology, immunology, and anti-inflammatory therapies. Preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in the pathogenesis of cancer and inflammatory diseases.
The pharmacological profile of Imidazo1,2-apyridin-6-amine, hydrochloride has been extensively studied in vitro and in vivo. Research indicates that this compound can modulate signaling pathways associated with cell proliferation, differentiation, and apoptosis. Specifically, it has shown promise in inhibiting the activity of Janus kinases (JAKs), which are involved in cytokine receptor signaling and play a crucial role in immune responses. By targeting these pathways, Imidazo1,2-apyridin-6-amine, hydrochloride holds potential as a therapeutic agent for autoimmune disorders and chronic inflammation.
Moreover, the compound's structural features make it an attractive scaffold for structure-based drug design. Computational modeling studies have been instrumental in understanding its binding interactions with biological targets. These studies have revealed that the amine group at the 6-position of the imidazo[1,2-a]pyridine core is critical for establishing hydrogen bonds with key residues in the target proteins. This insight has guided the development of more potent and selective derivatives with improved pharmacokinetic properties.
The synthesis of Imidazo1,2-apyridin-6-amine, hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the process, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations. These techniques have not only streamlined the synthesis but also enabled the introduction of diverse functional groups into the molecular framework.
The development of novel pharmaceutical agents often involves rigorous testing to evaluate their safety and efficacy. Preclinical trials have been conducted to assess the toxicity profile of Imidazo1,2-apyridin-6-amine, hydrochloride, providing valuable insights into its potential side effects and dosing regimens. These studies have demonstrated that the compound is well-tolerated at therapeutic doses while exhibiting significant biological activity against target diseases.
In conclusion, Imidazo1,2-apyridin-6-amine, hydrochloride (CAS No. 1306604-40-9) represents a compelling example of how structural innovation can lead to the discovery of novel therapeutic agents. Its unique chemical properties and biological activities make it a valuable tool in pharmaceutical research. As ongoing studies continue to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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